3-Hydroxy-6-methyl-4H-1-benzopyran-4-one
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Overview
Description
3-Hydroxy-6-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is known for its diverse biological activities and is a significant structural entity in medicinal chemistry. It is often studied for its potential therapeutic applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone structure .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted chromones, quinones, and dihydrochromones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-6-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and antimicrobial agent.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
- 3-Hydroxy-4-methyl-6H-benzo[c]chromen-6-one
- 3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one
- 3-(4-Hydroxyphenyl)-6-methoxy-7-hydroxy-4H-chromen-4-one
Comparison: 3-Hydroxy-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromones. For instance, the presence of a hydroxyl group at the 3-position and a methyl group at the 6-position enhances its antioxidant and antimicrobial properties .
Properties
CAS No. |
73484-69-2 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-hydroxy-6-methylchromen-4-one |
InChI |
InChI=1S/C10H8O3/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5,11H,1H3 |
InChI Key |
VUMYELCSZVCATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)O |
Origin of Product |
United States |
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